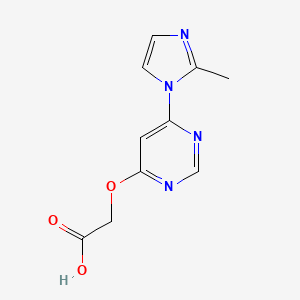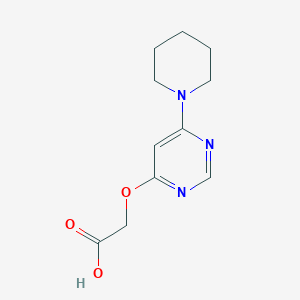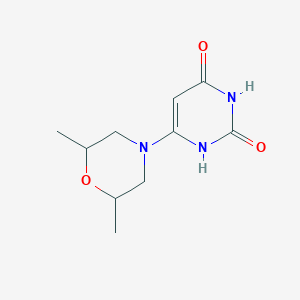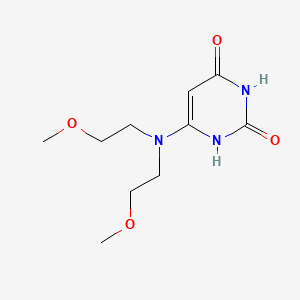![molecular formula C11H16N2O4 B1479345 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097950-04-2](/img/structure/B1479345.png)
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Vue d'ensemble
Description
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid, commonly referred to as 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl propanoic acid or EDPP, is a naturally occurring organic acid found in several organisms, including humans. It is an important intermediate in the synthesis of a variety of pharmaceuticals and chemicals. EDPP is also known to have a variety of biochemical and physiological effects, which make it an important target for scientific research.
Applications De Recherche Scientifique
1. Heterocyclic Compound Synthesis
The compound is involved in the synthesis of complex heterocyclic structures. For instance, Dmitriev, Silaichev, and Maslivets (2015) detailed the synthesis of substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates through three-component spiro heterocyclization, highlighting its utility in creating novel molecular architectures (Dmitriev, Silaichev, & Maslivets, 2015).
2. Photophysical Properties and Organic Electronics
The compound is instrumental in developing organic optoelectronic materials due to its photophysical properties. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, noting the potential application of these compounds in organic electronics and biological systems, attributed to their enhanced water solubility and photophysical characteristics (Zhang et al., 2014).
3. Electron Transport and Solar Cell Efficiency
In the realm of solar energy, the compound contributes to improving polymer solar cells' efficiency. Hu et al. (2015) synthesized an n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole for use as an electron transport layer in inverted polymer solar cells, enhancing power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).
4. Synthesis of Pyrrole Derivatives
The compound also finds application in synthesizing various pyrrole derivatives, a crucial component in many pharmaceuticals and high-tech materials. Dawadi and Lugtenburg (2011) highlighted the synthesis of pyrrole derivatives from commercially available materials, offering a pathway to a vast library of compounds essential in different industrial and research fields (Dawadi & Lugtenburg, 2011).
Propriétés
IUPAC Name |
2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-13-9(14)7-4-12(6(2)11(16)17)5-8(7)10(13)15/h6-8H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZVTJVJVHTTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)








![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)
